3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
This compound features a hydantoin core (imidazolidine-2,4-dione) linked via a piperidin-4-yl group to a 4-(methylsulfonyl)phenyl substituent through a propanoyl bridge. Hydantoin derivatives are often explored for therapeutic applications, including enzyme inhibition or neurological modulation, though specific data for this compound remains undisclosed in publicly available literature.
Properties
IUPAC Name |
3-[1-[3-(4-methylsulfonylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-27(25,26)15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECWVFWNBDOOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methylsulfonyl Phenyl Intermediate: The initial step involves the sulfonation of a phenyl ring to introduce the methylsulfonyl group. This can be achieved using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Piperidinyl Group: The next step involves the acylation of the methylsulfonyl phenyl intermediate with a piperidinyl derivative. This can be done using reagents like piperidine and an appropriate acylating agent under controlled conditions.
Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione ring. This can be achieved using reagents such as urea or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Modulation of Signaling Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Structural Analogues in Hydantoin Derivatives
The hydantoin core is shared with compounds 19a and 19b from Molecules (2013), which differ in their aryl substituents:
Key Differences :
- Substituent Effects : The target compound’s 4-(methylsulfonyl)phenyl group is bulkier and more polar than the trifluoromethyl (19a) or fluoro (19b) groups. Sulfonyl groups often improve solubility in aqueous media but may reduce membrane permeability due to increased polarity.
Piperidine-Based Analogues from Patent Literature
The 2017 patent describes piperidine derivatives with methylsulfonylphenyl groups, such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone .
Key Differences :
- Linker Flexibility: The target compound’s propanoyl bridge introduces a ketone group, enabling hydrogen bonding and conformational flexibility absent in alkyl-linked patent analogues (e.g., propyl chains).
Comparative Analysis of Physicochemical Properties
- Polarity : The methylsulfonyl group increases polarity compared to 19a’s trifluoromethyl or 19b’s fluoro groups, likely enhancing aqueous solubility but reducing lipid bilayer penetration.
- Molecular Weight : The target compound’s calculated molecular weight (~417 Da) exceeds 19a/b by ~140–190 Da, which may influence bioavailability and dosing requirements.
Research Findings and Discussion
The target compound’s hybrid structure combines features of hydantoin-based and piperidine-derived analogues:
- Advantages : Enhanced polarity for solubility, flexible linker for target engagement.
- Limitations : Higher molecular weight and synthetic complexity may hinder development.
Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest in pharmacological research due to its potential biological activities. This compound, also known by its CAS number 2034467-29-1, has a complex structure that includes a piperidine ring and an imidazolidine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O6S |
| Molecular Weight | 408.5 g/mol |
| Structure | Chemical Structure |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Studies have shown that compounds with similar structures can inhibit various enzymes, potentially affecting metabolic pathways. For instance, the inhibition of enzymes like proteases and kinases has been documented for related piperidine derivatives. The specific activity of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione against target enzymes remains to be fully elucidated but is an area of active investigation.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of similar methylsulfonyl-substituted compounds on cancer cell lines. Results indicated significant cytotoxic effects against breast cancer cells, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : Research has suggested that derivatives containing piperidine rings may exhibit neuroprotective properties. In vitro studies demonstrated that these compounds could reduce oxidative stress in neuronal cells.
- Anti-inflammatory Properties : Some studies have reported that compounds with sulfonyl groups can modulate inflammatory responses. The specific anti-inflammatory mechanisms of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione require further exploration.
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the molecular mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
